molecular formula C17H16BrNO4S B2523634 (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone CAS No. 1705881-33-9

(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone

Cat. No.: B2523634
CAS No.: 1705881-33-9
M. Wt: 410.28
InChI Key: UHSSFXARLBUHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone is a heterocyclic molecule featuring a 1,4-thiazepane core substituted with a benzodioxole moiety and a 5-bromofuran ketone. However, direct biological data for this compound are absent in the provided evidence, necessitating comparative analysis with structurally analogous compounds to infer properties.

Properties

IUPAC Name

[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(5-bromofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4S/c18-16-4-3-13(23-16)17(20)19-6-5-15(24-8-7-19)11-1-2-12-14(9-11)22-10-21-12/h1-4,9,15H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSSFXARLBUHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and thiazepane intermediates, followed by their coupling with the bromofuran moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone involves its interaction with specific molecular targets. For example, in cancer cells, the compound may bind to tubulin, disrupting microtubule assembly and leading to cell cycle arrest and apoptosis . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues identified in the evidence share the 1,4-thiazepan-4-yl methanone scaffold but differ in substituents, which critically influence physicochemical and biological properties:

Compound Name Substituents on Thiazepane Core Molecular Formula Molecular Weight Key Features Reference
(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone (Target) Benzo[d][1,3]dioxol-5-yl; 5-bromofuran-2-yl Not provided ~389.9* Brominated furan enhances lipophilicity; benzodioxole may improve CNS penetration. N/A
2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone (CAS 1798543-27-7) 2-Chlorophenyl; benzodioxole C₂₀H₂₀ClNO₃S 389.9 Chlorophenyl increases steric bulk; higher logP than bromofuran analog.
(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone 2-Phenyl-1,2,3-triazol-4-yl Not provided Not provided Triazole’s hydrogen-bonding capacity may enhance receptor binding vs. non-polar bromofuran.
2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone (CAS 2034303-67-6) 1,1-Dioxido (sulfone); phenyl C₂₀H₂₁NO₅S 387.5 Sulfone group increases polarity and metabolic stability; reduced lipophilicity vs. halogenated analogs.

*Estimated based on CAS 1798543-27-7 (MW 389.9) .

Physicochemical Properties

  • Lipophilicity : The brominated furan in the target compound likely confers higher logP compared to the sulfone-containing analog (CAS 2034303-67-6) . However, it may be less lipophilic than the chlorophenyl derivative (CAS 1798543-27-7) due to bromine’s polarizability .
  • Solubility : The sulfone group in CAS 2034303-67-6 enhances aqueous solubility, whereas the benzodioxole and bromofuran in the target compound may reduce it, necessitating formulation optimization for bioavailability.

Biological Activity

The compound (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone is a complex organic molecule characterized by its unique structural components: a thiazepane ring, a benzo[d][1,3]dioxole moiety, and a brominated furan substituent. This structure suggests potential for diverse biological activities due to the presence of multiple functional groups that can interact with various biological targets.

Structural Overview

The molecular formula of the compound is C19H18BrNO3SC_{19}H_{18}BrNO_3S with a molecular weight of 420.3 g/mol. The presence of the thiazepane ring provides structural rigidity, while the benzo[d][1,3]dioxole and furan components are known for their medicinal properties. The compound's synthesis typically involves multi-step organic reactions, including cyclization and coupling reactions.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, benzoxazole derivatives have shown cytotoxic effects on various cancer cell lines such as breast (MCF-7), lung (A549), and liver cancer cells (HepG2) . The structure–activity relationship (SAR) studies suggest that modifications in substituents can enhance or diminish the anticancer activity of these compounds.

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Studies on related benzoxazepine derivatives have demonstrated limited antimicrobial activity against certain bacterial pathogens. For example, some derivatives exhibited significant activities against Staphylococcus aureus and Escherichia coli . The SAR indicates that electron-donating groups in specific positions can enhance antimicrobial efficacy.

Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of various thiazepane derivatives, compounds structurally similar to This compound were tested against several cancer cell lines. Results indicated that certain derivatives displayed IC50 values in the micromolar range, suggesting significant cytotoxicity . The study highlighted the importance of structural modifications in enhancing therapeutic efficacy.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of synthesized benzoxazepine derivatives revealed varying degrees of effectiveness against different microbial strains. The most active compounds were noted to have specific electron-donating substituents that improved their interaction with microbial targets .

Data Tables

Activity Type Tested Compounds Cell Lines/Pathogens IC50/MIC Values
AnticancerThiazepane DerivativesMCF-7, A549, HepG2Micromolar Range
AntimicrobialBenzoxazepine DerivativesS. aureus, E. coliVaries

Q & A

Basic: What are the optimal synthetic routes for (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
The synthesis typically involves multi-step strategies:

  • Step 1: Formation of the benzo[d][1,3]dioxole core via cyclization of catechol derivatives using reagents like diethyl oxalate under acidic conditions .
  • Step 2: Coupling the benzo[d][1,3]dioxol-5-yl moiety to the 1,4-thiazepane ring. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution reactions are effective, with yields improved by using anhydrous solvents (e.g., THF) and inert atmospheres .
  • Step 3: Introducing the 5-bromofuran-2-yl group via acylation or ketone-forming reactions. Optimizing stoichiometry (1.2–1.5 equivalents of 5-bromofuran-2-carbonyl chloride) and temperature control (0–25°C) minimizes side products .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity (>95%) .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • 1H/13C-NMR: Assign peaks to confirm the thiazepane ring (δ 3.2–4.1 ppm for N-CH2 and S-CH2), benzo[d][1,3]dioxole (δ 5.9–6.1 ppm for dioxole protons), and bromofuran (δ 7.2–7.5 ppm for aromatic protons) .
  • IR Spectroscopy: Key absorptions include C=O stretch (~1680 cm⁻¹), C-O-C (dioxole) at ~1250 cm⁻¹, and C-Br (furan) at ~550 cm⁻¹ .
  • GC-MS/HPLC: GC-MS (electron ionization) identifies molecular ions (e.g., m/z 422 [M⁺]) and fragmentation patterns. Reverse-phase HPLC (C18 column, acetonitrile/water) monitors purity (>98%) .

Basic: What in vitro assays are recommended for preliminary evaluation of its biological activity?

Methodological Answer:

  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF7) with IC50 determination. Compare to positive controls like doxorubicin .
  • Enzyme Inhibition: Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC50 values <10 µM suggest therapeutic potential .
  • Antimicrobial Activity: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

Advanced: How can molecular docking studies be designed to predict target interactions?

Methodological Answer:

  • Target Selection: Prioritize receptors with known affinity for benzodioxole or bromofuran motifs (e.g., GPCRs, cytochrome P450) .
  • Software: Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (optimize geometry with Gaussian09) and protein (PDB ID: e.g., 4EK3 for kinases) .
  • Validation: Compare docking poses with co-crystallized ligands (RMSD <2.0 Å). Free energy calculations (MM-GBSA) refine binding affinity predictions .

Advanced: How should researchers address contradictions in bioactivity data across different studies?

Methodological Answer:

  • Reproducibility Checks: Standardize assay conditions (e.g., cell passage number, serum concentration) .
  • Orthogonal Assays: Confirm cytotoxicity via ATP-based (CellTiter-Glo) and apoptosis (Annexin V) assays .
  • Data Normalization: Use Z-score analysis to account for batch effects. Cross-validate with independent labs .

Advanced: What strategies are effective in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Functional Group Variation: Synthesize analogs by replacing bromofuran with chloro/thienyl groups or modifying the thiazepane ring (e.g., N-methylation) .
  • Bioisosteric Replacement: Substitute benzo[d][1,3]dioxole with indole or benzofuran to assess π-π stacking effects .
  • Pharmacophore Mapping: Identify critical moieties (e.g., dioxole’s electron-rich ring) using 3D-QSAR (CoMFA/CoMSIA) .

Table 1: Structurally Related Compounds and Their Bioactivities

Compound NameStructural FeaturesBiological ActivitySource
5-(Benzo[d][1,3]dioxol-5-yl)thiazoleThiazole, dioxoleAnticancer (IC50: 8.2 µM, MCF7)
2-(Benzo[d][1,3]dioxol-5-yl)boronateBoron-containing dioxoleAntitumor (in vivo tumor reduction)
(Benzo[d][1,3]dioxol-5-yl)azetidinoneAzetidine, sulfonyl groupKinase inhibition (IC50: 0.9 µM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.